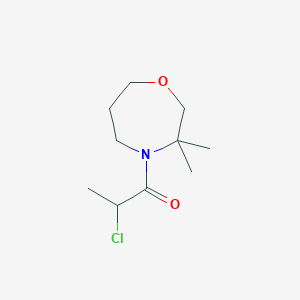
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one, also known as CDMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMO is a chiral molecule with a molecular weight of 227.72 g/mol and a chemical formula of C11H18ClNO2.
作用機序
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition by this compound leads to changes in the expression of various genes, including those involved in cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to improve memory and cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one is its high purity and stability, which makes it easy to handle and store. It is also a versatile molecule that can be used in various types of experiments. However, one of the limitations of this compound is its high cost, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one in scientific research. One potential application is in the development of new drugs and pharmaceuticals, especially in the treatment of cancer and other diseases. This compound could also be used in the synthesis of new chiral ligands and catalysts for asymmetric synthesis. Additionally, further research is needed to explore the full range of biochemical and physiological effects of this compound and its potential applications in other fields such as agriculture and materials science.
In conclusion, this compound is a promising compound with a wide range of potential applications in various fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied, and it has shown promising results in the development of new drugs and pharmaceuticals. Despite its high cost, this compound remains a valuable tool for scientific research, and further research is needed to explore its full potential.
合成法
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one can be synthesized through the reaction between 3,3-dimethyl-1,4-oxazepane and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white solid with a purity of over 99%.
科学的研究の応用
2-Chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one has been widely used in the field of organic synthesis as a chiral building block for the preparation of various compounds. It has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. This compound has shown promising results in the development of new drugs and pharmaceuticals, especially in the treatment of cancer and other diseases.
特性
IUPAC Name |
2-chloro-1-(3,3-dimethyl-1,4-oxazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)9(13)12-5-4-6-14-7-10(12,2)3/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXEKLIOBFNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCOCC1(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

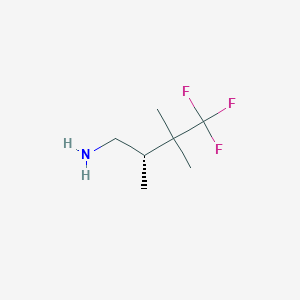
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2454981.png)
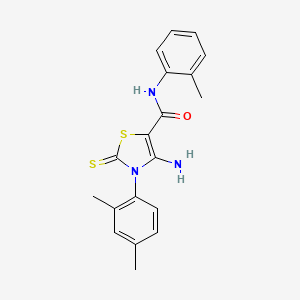
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
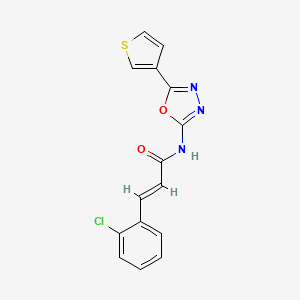
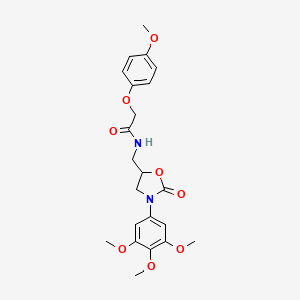
![N-[(4-Fluorophenyl)-(1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2454991.png)
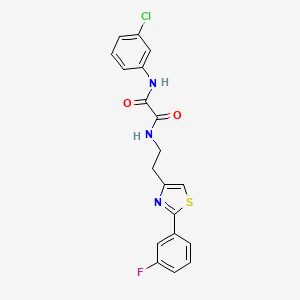
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2454994.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2454996.png)
![3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2454999.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2455001.png)